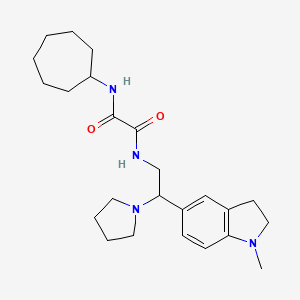

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

N1-Cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic small-molecule compound characterized by a central oxalamide backbone linked to a cycloheptyl group and a substituted ethylamine moiety. The ethylamine chain features dual substitutions: a 1-methylindolin-5-yl group (a bicyclic aromatic system) and a pyrrolidin-1-yl group (a five-membered nitrogen heterocycle). While its exact therapeutic applications remain under investigation, its design suggests targeting neuroinflammatory or immunomodulatory pathways, given the prevalence of pyrrolidine and indoline motifs in such contexts .

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O2/c1-27-15-12-19-16-18(10-11-21(19)27)22(28-13-6-7-14-28)17-25-23(29)24(30)26-20-8-4-2-3-5-9-20/h10-11,16,20,22H,2-9,12-15,17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOPPTKPSZJHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors. This article explores the compound's biological activity, molecular interactions, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a cycloheptyl group, an indolin moiety, and a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 426.95 g/mol. The unique combination of these structural features suggests a potential for significant biological activity.

Interaction with Cannabinoid Receptors

Research indicates that this compound may interact with cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation, appetite regulation, and neuroprotection. Preliminary studies suggest that this compound may act as a modulator or antagonist at the CB1 receptor, which could lead to therapeutic applications in pain management and appetite control.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to cannabinoid receptors. These studies utilized computational methods to predict how the compound interacts with the receptor's active site. The results indicated a favorable binding profile, suggesting that the compound could effectively compete with endogenous cannabinoids for receptor binding .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential pharmacological activity related to indole derivatives |

| SR141716A | Piperidine ring; similar binding sites | CB1 cannabinoid receptor antagonist |

| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |

This table highlights the unique aspects of this compound compared to other compounds, particularly regarding its potential interaction with cannabinoid receptors.

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects of compounds related to this compound:

- Pain Modulation : A study explored the effects of similar compounds on pain pathways mediated by CB1 receptors. Results indicated that modulation of these receptors could significantly reduce pain responses in animal models.

- Appetite Regulation : Another study focused on appetite regulation through cannabinoid receptor activation. Compounds exhibiting similar structural features were shown to influence feeding behavior in rodent models, suggesting potential applications in obesity treatment .

Comparison with Similar Compounds

Key Observations:

- Pyrrolidine Substitution : All compounds except Compound 26 incorporate pyrrolidin-1-yl groups, which enhance solubility and modulate receptor binding kinetics.

Pharmacological and Pharmacokinetic Comparisons

- SzR-109: Demonstrates potent immunomodulatory activity in U937 cells, with EC50 values in the low micromolar range. The morpholinomethyl group enhances metabolic stability compared to the diethylamino variant .

- Compound 26 : Exhibits high blood-brain barrier permeability (logBB > 0.5) due to its tert-butyl and pyridinyl groups, a trait the target compound may lack due to its larger cycloheptyl substituent .

- Target Compound : Predicted to have moderate oral bioavailability (Rule of Five compliance: ≤1 violation) but may face CYP3A4-mediated metabolism due to the indoline moiety.

Research Findings and Limitations

- SzR-109: Validated in vitro for cytokine modulation but lacks in vivo data. Its quinoline scaffold may confer phototoxicity risks .

- Target Compound: No peer-reviewed data on efficacy or toxicity exists. Computational modeling suggests affinity for kynurenine pathway enzymes (e.g., IDO1), but experimental validation is pending.

Q & A

Q. What are the key considerations in synthesizing N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions optimized for regioselectivity and steric control:

Formation of the indoline-pyrrolidine intermediate : React 1-methylindoline with 2-bromoethylpyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the pyrrolidine group .

Oxalamide coupling : Use oxalyl chloride to activate the carboxylic acid group, followed by sequential amine coupling with cycloheptylamine and the indoline-pyrrolidine intermediate. Maintain anhydrous conditions and low temperatures (0–5°C) to minimize side reactions .

Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product identity with LC-MS and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration (e.g., cycloheptyl protons at δ 1.2–1.8 ppm, indoline aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR identifies carbonyl signals (C=O at ~160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₇H₃₈N₄O₂) .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the cycloheptyl and pyrrolidine groups .

Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora A) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cell Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (1–100 µM) to controls .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate binding affinity (Ki values) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for scalability while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for the oxalamide coupling step to enhance mixing and reduce reaction time (residence time ~30 min at 50°C) .

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are intermediates, improving yield from 60% to >85% .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo efficacy may correlate with rapid clearance (e.g., t₁/₂ <1 hour) .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation of the cycloheptyl group could reduce activity .

- Protein Binding Studies : Equilibrium dialysis to assess serum protein binding (>95% binding may limit free drug concentration) .

Q. How does the stereochemistry of the pyrrolidine group influence interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to Aurora A kinase (PDB: 4ZAF). The (R)-enantiomer shows stronger hydrogen bonding with Glu211 and hydrophobic interactions with Leu210 compared to the (S)-form .

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers. Test separated isomers in kinase assays to correlate stereochemistry with IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.